molecular formula C10H10FN3 B11767310 5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline

5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline

Cat. No.: B11767310
M. Wt: 191.20 g/mol
InChI Key: KPZPKERYCOKVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)aniline is a fluorinated aniline derivative incorporating a pyrazole heterocycle, designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds featuring aniline-linked pyrazole scaffolds have demonstrated significant potential in antimicrobial development, particularly against challenging Gram-positive pathogens such as Staphylococcus aureus (including methicillin-resistant MRSA strains) and Enterococci . The strategic inclusion of a fluorine atom can enhance the pharmacodynamic and pharmacokinetic properties of lead molecules, such as improving metabolic stability and membrane permeability . This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize its aromatic amine group for reductive amination or amide coupling, while the pyrazole ring can participate in various metal-catalyzed cross-coupling reactions . Similar structural frameworks are frequently explored in developing novel inhibitors for various biological targets, such as protein kinases . The specific research value of this compound lies in its dual functionalization, allowing researchers to efficiently construct diverse compound libraries for high-throughput screening against biological targets of interest. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

5-fluoro-2-(3-methylpyrazol-1-yl)aniline

InChI

InChI=1S/C10H10FN3/c1-7-4-5-14(13-7)10-3-2-8(11)6-9(10)12/h2-6H,12H2,1H3

InChI Key

KPZPKERYCOKVDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 3-methyl-1H-pyrazole under specific conditions. The nitro group is first reduced to an amine, followed by a coupling reaction with the pyrazole derivative. Common reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) for the coupling step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline has potential as a lead compound in drug development targeting inflammatory diseases. Its structural features suggest it may exhibit:

  • Anti-inflammatory Properties : Similar to other pyrazole derivatives, it may inhibit enzymes involved in inflammation pathways.
  • Antibacterial and Antifungal Activities : Studies indicate effectiveness against various pathogens, making it a candidate for antimicrobial drug development.

Research has highlighted several biological activities associated with this compound:

  • In Vitro Cytotoxicity : Exhibits cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the pyrazole ring or substituents significantly impact biological efficacy, guiding future drug design efforts.

Case Studies and Research Findings

Numerous studies have been conducted to assess the applications of this compound:

  • Cytotoxicity Studies : Research has demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
  • Antimicrobial Activity : The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance:
    PathogenMIC (µg/mL)
    Staphylococcus aureus0.0039 - 0.025
    Escherichia coli2.33 - 156.47
    Candida albicans16.69 - 78.23
    These results support its potential as a broad-spectrum antimicrobial agent.
  • Mechanism of Action : The compound's interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways, is crucial for understanding its pharmacological profile.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

5-Fluoro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
  • Molecular Formula : C₁₄H₁₃F₄N₃
  • Molecular Weight : 299.27 g/mol
  • CAS : 937597-90-5
  • Key Differences: The pyrazole ring bears a trifluoromethyl (-CF₃) group instead of a methyl (-CH₃) group. Higher molecular weight (299.27 vs. 177.18) due to additional fluorine atoms.
2-(4-Chloro-1H-pyrazol-1-yl)-5-fluoroaniline
  • Substituent : Chlorine at the 4-position of pyrazole.
  • Key Differences: Chlorine’s higher electronegativity alters electronic effects compared to methyl, possibly affecting binding affinity in biological systems. No molecular weight provided, but the addition of Cl (atomic weight ~35.45) would increase it slightly compared to the target compound.

Heterocycle Variations

5-Fluoro-2-(1H-imidazol-1-yl)aniline
  • Molecular Formula : C₉H₈FN₃
  • Molecular Weight : 177.17 g/mol
  • CAS : 251649-52-2
  • Key Differences: Imidazole (two nitrogen atoms) replaces pyrazole (one nitrogen). Used in fragment screening for Burkholderia pseudomallei studies .
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride
  • Molecular Formula: Not explicitly stated, but triazole inclusion likely increases nitrogen content.
  • Key Differences :
    • 1,2,3-Triazole ring introduces three nitrogen atoms, enhancing polarity and hydrogen-bonding capacity.
    • Fluorine at the 2-position (vs. 5 in the target compound) alters electronic distribution on the aniline ring.
    • Highlighted for applications in pharmaceuticals and agrochemicals .

Linkage Modifications

5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
  • Molecular Formula : C₁₁H₁₂FN₃O
  • Molecular Weight : 221.24 g/mol
  • CAS : 1245822-72-3
  • Key Differences: Pyrazole is connected via a methoxy (-O-CH₂-) linker instead of a direct C-N bond.

Positional Isomerism

5-Fluoro-2-(1H-pyrazol-4-yl)aniline
  • Molecular Formula : C₉H₈FN₃
  • Molecular Weight : 177.18 g/mol
  • CAS : 1820665-56-2
  • Key Differences :
    • Pyrazole is substituted at the 4-position (vs. 3-methyl in the target compound).
    • Positional isomerism may alter steric hindrance and electronic interactions with biological targets.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent/Feature
5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)aniline C₉H₈FN₃ 177.18 1820665-56-2 3-Methylpyrazole
5-Fluoro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline C₁₄H₁₃F₄N₃ 299.27 937597-90-5 3-Trifluoromethylpyrazole
5-Fluoro-2-(1H-imidazol-1-yl)aniline C₉H₈FN₃ 177.17 251649-52-2 Imidazole ring
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline Not provided N/A N/A Triazole ring, 2-fluoroaniline
5-Fluoro-2-[(1-methylpyrazol-5-yl)methoxy]aniline C₁₁H₁₂FN₃O 221.24 1245822-72-3 Methoxy-linked pyrazole

Research Implications

  • Electronic Effects : Fluorine and substituents like -CF₃ or -Cl modulate electron density, impacting reactivity and binding to biological targets .
  • Solubility vs. Lipophilicity : Methoxy linkers improve solubility, while -CF₃ enhances lipophilicity, critical for optimizing pharmacokinetics .

Biological Activity

5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FN4, and it has a molecular weight of approximately 180.19 g/mol. The compound contains a fluorine atom, a pyrazole ring, and an aniline structure, which enhances its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom increases its binding affinity, potentially leading to therapeutic effects in medicinal applications. The compound may also exhibit anti-inflammatory, analgesic, and antipyretic properties similar to other pyrazole derivatives .

Biological Activity

Recent studies have indicated that this compound exhibits significant biological activity against various cancer cell lines. The following table summarizes key findings related to its anticancer potential:

Cell Line IC50 Value (µM) Effect Reference
MCF73.79Cytotoxicity
Hep-23.25Significant cytotoxic potential
A54926Growth inhibition
HCT1161.6Promising cytotoxicity

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of pyrazole, including this compound, showed promising results in inhibiting the growth of various cancer cell lines such as MCF7 and A549. The IC50 values indicate effective concentrations for inducing cytotoxicity .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways. This mechanism is crucial for developing anti-inflammatory drugs.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the structure of pyrazole derivatives can significantly influence their biological activity. This highlights the importance of optimizing the chemical structure for enhanced therapeutic effects .

Potential Applications

Given its biological properties, this compound may serve as a lead compound in drug discovery targeting inflammatory diseases and cancer therapies. Its unique structural features make it suitable for further studies in medicinal chemistry and agrochemical applications.

Q & A

Basic: What are the recommended synthetic routes for 5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)aniline, and how can intermediates be characterized?

Methodological Answer:
A common approach involves cyclocondensation of 5-fluoro-2-nitroaniline with 3-methylpyrazole derivatives under catalytic conditions. For example, hydrazine hydrate can reduce the nitro group, followed by cyclization using formic acid at elevated temperatures (80–100°C) . Key intermediates (e.g., hydrazine derivatives) should be characterized via ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to assess purity. X-ray crystallography may resolve ambiguities in substitution patterns, as seen in structurally analogous triazole-aniline compounds .

Basic: How is the electronic and steric profile of this compound analyzed to predict reactivity?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to map frontier molecular orbitals (HOMO/LUMO), highlighting nucleophilic/electrophilic sites.
  • Steric Maps : Generate van der Waals surfaces (e.g., using PyMol) to assess steric hindrance around the pyrazole and aniline moieties.
  • Spectroscopic Correlations : Compare experimental ¹⁹F NMR shifts with computed values to validate electron-withdrawing effects of the fluorine substituent .

Basic: What preliminary biological screening strategies are suitable for this compound?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (CLSI guidelines). Fluorinated analogs show enhanced membrane penetration due to increased lipophilicity (logP ~2.5) .
  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric assays. Pyrazole-containing compounds often exhibit kinase-modulating activity .

Advanced: How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Use a fractional factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can identify optimal cyclization conditions .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust parameters in real time .
  • Byproduct Analysis : Characterize side products (e.g., dimerization) via LC-MS/MS and adjust stoichiometry or add scavengers (e.g., molecular sieves) .

Advanced: What mechanistic insights explain the regioselectivity of nucleophilic substitution at the fluorine site?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to distinguish between concerted (low KIE) or stepwise mechanisms.
  • Computational Transition-State Modeling : Use QM/MM (Quantum Mechanics/Molecular Mechanics) to map energy barriers for substitution pathways. For example, meta-fluorine in aniline derivatives often resists substitution due to resonance stabilization .
  • Isotopic Labeling : Introduce ¹⁸O or ¹⁵N labels to track bond reorganization during substitution .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) and replicate under identical conditions (pH, serum concentration).
  • Metabolite Profiling : Use HepG2 microsomal assays to identify active/inactive metabolites contributing to variability .
  • Cheminformatics : Apply PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logD, polar surface area) with bioactivity trends across studies .

Advanced: What computational tools predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase). Pyrazole-aniline scaffolds often occupy ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with hinge regions).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitution effects on binding affinity .

Advanced: How can degradation pathways be elucidated to improve compound stability?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH). Analyze degradants via UPLC-QTOF .
  • Radical Scavenger Tests : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways.
  • Solid-State Stability : Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions affecting shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.